Des[5-(2-dimethylamino)ethyl] Diltiazem

Mass spectrometry Impurity profiling Structural elucidation

Des[5-(2-dimethylamino)ethyl] Diltiazem (CAS 87447-47-0) is the EP-specified Diltiazem Hydrochloride Impurity B, a critical reference standard for ANDA/QC workflows. It is uniquely characterized by the complete absence of the 5-(2-dimethylamino)ethyl side chain while retaining the C3-acetate ester, giving it a distinct chromatographic relative response factor (FR=1.56). Using substitutes like Impurity F (FR=1.17) or Impurity D (FR=0.97) introduces up to +59% systematic quantitation error, causing regulatory failure. This standard is essential for system suitability testing, peak identification, and stability-indicating method validation. It remains stable under all forced degradation conditions, serving as an ideal internal resolution marker. Procure with confidence for accurate compendial testing and regulatory submission.

Molecular Formula C18H17NO4S
Molecular Weight 343.4 g/mol
Cat. No. B8547447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes[5-(2-dimethylamino)ethyl] Diltiazem
Molecular FormulaC18H17NO4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)
InChIKeyWKLRIRQZTCFCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des[5-(2-dimethylamino)ethyl] Diltiazem (CAS 87447-47-0): Chemical Identity, Pharmacopoeial Designation, and Procurement Rationale


Des[5-(2-dimethylamino)ethyl] Diltiazem (CAS 87447-47-0, molecular formula C₁₈H₁₇NO₄S, molecular weight 343.40 g/mol) is a defined benzothiazepine derivative in which the 5-(2-dimethylamino)ethyl side chain of the parent drug diltiazem has been entirely removed while the C3-acetate ester is retained . It is formally designated as Diltiazem Hydrochloride Impurity B (EP) / Diltiazem EP Impurity B by the European Pharmacopoeia and is recognized across major pharmacopoeias as a specified related substance of diltiazem hydrochloride API . The compound is supplied exclusively as a characterized reference standard—not as an active pharmaceutical ingredient—for use in analytical method development, method validation (AMV), quality control (QC), and regulatory submission (ANDA/DMF) workflows [1]. Its physicochemical properties include a melting point of 147–150 °C, predicted boiling point of 535.9 ± 50.0 °C, predicted density of 1.33 ± 0.1 g/cm³, solubility in chloroform and methanol, and recommended storage at 2–8 °C [1].

Why Des[5-(2-dimethylamino)ethyl] Diltiazem Cannot Be Substituted by Other Diltiazem Impurities or Metabolites: Structural and Chromatographic Uniqueness


Diltiazem-related impurities and metabolites—including desacetyl diltiazem (Impurity F), N-desmethyl diltiazem (Impurity D), and diltiazem sulphoxide—differ from Des[5-(2-dimethylamino)ethyl] Diltiazem (Impurity B) by specific and distinct chemical modifications at different positions of the benzothiazepine scaffold. Impurity F (desacetyl diltiazem, CAS 42399-40-6) retains the intact 5-(2-dimethylamino)ethyl side chain but loses the C3-acetate group; Impurity D (N-desmethyl diltiazem, CAS 86408-45-3) retains the C3-acetate but lacks one N-methyl group on the side chain. In contrast, Impurity B is the only EP-specified impurity in which the entire 5-aminoalkyl side chain is absent while the C3-acetate ester remains intact [1]. This unique structural signature produces a distinct chromatographic elution profile: under validated HPLC conditions, the relative response factor (FR) for Impurity B was determined to be 1.56 versus diltiazem (FR = 1.0 by definition), whereas Impurity F gave FR = 1.17, Impurity D FR = 0.97, Impurity A FR = 0.73, and Impurity E FR = 1.74 [2]. Interchanging Impurity B with any other diltiazem-related substance for calibration or system suitability testing would introduce systematic quantitation error and cause analytical method failure under regulatory audit [2].

Quantitative Differentiation Evidence for Des[5-(2-dimethylamino)ethyl] Diltiazem (Impurity B) Versus Closest Analogs


Molecular Weight Shift of −71.1 Da Versus Diltiazem Enables Unambiguous Mass Spectrometric Identification

Des[5-(2-dimethylamino)ethyl] Diltiazem (Impurity B) has a molecular weight of 343.40 g/mol (C₁₈H₁₇NO₄S), which is 71.1 Da lower than the parent drug diltiazem (414.52 g/mol, C₂₂H₂₆N₂O₄S) and 29.0 Da lower than desacetyl diltiazem/Impurity F (372.44 g/mol, C₂₀H₂₀N₂O₄S) . The mass difference corresponds precisely to the formal loss of the C₄H₁₀N fragment (the 5-(2-dimethylamino)ethyl substituent) while retaining the C3-acetate group. This mass shift is orthogonal to all other diltiazem impurities: N-desmethyl diltiazem (MW 400.49, Δ −14.0 Da from parent), desacetyl diltiazem (MW 372.44, Δ −42.1 Da), and diltiazem sulphoxide (MW 430.52, Δ +16.0 Da). Consequently, Impurity B yields a unique [M+H]⁺ precursor ion at m/z 344.1 that does not overlap with any other EP-specified diltiazem impurity in LC-MS/MS analysis, enabling unambiguous identification without the need for chromatographic separation in MS-based screening workflows [1].

Mass spectrometry Impurity profiling Structural elucidation

Chromatographic Relative Response Factor (FR = 1.56) Quantitatively Distinguishes Impurity B from All Other EP-Specified Diltiazem Impurities

In a fully validated gradient stability-indicating HPLC method using a Hypersil BDS C18 column with UV detection at 240 nm, the relative response factor (FR) of Des[5-(2-dimethylamino)ethyl] Diltiazem (Impurity B) was determined to be 1.56, with linearity demonstrated across 0.20–1.50 µg/mL (R² = 0.999, slope = 53.87) [1]. This FR differs measurably from all other co-analyzed diltiazem-related substances: diltiazem sulphoxide FR = 0.95, Impurity F (desacetyl diltiazem) FR = 1.17, Impurity A FR = 0.73, Impurity E FR = 1.74, and Impurity D (N-desmethyl diltiazem) FR = 0.97 [1]. The method achieved resolution between any pair of impurity peaks (including Impurity B) exceeding 2.0, with tailing factor <1.5 and recovery for Impurity B ranging from 97.2% to 101.3% across spike levels [1]. The limit of detection for Impurity B was below 0.02% relative to the diltiazem peak [1].

HPLC method validation Relative response factor Quality control

TRPC1 Pore Constriction: In Silico Evidence That Impurity B Produces 3-Fold Greater Steric Occlusion Than Parent Diltiazem at Non-Canonical Store-Operated Calcium Channel

In a computational drug repurposing screen of 31 known calcium channel blockers against the homotetrameric TRPC1 pore, Fakhar et al. (2022) identified three hit compounds—diltiazem impurity B (b3), diltiazem (b5), and felodipine (b6)—that were advanced to molecular dynamics (MD) simulation analysis [1]. The inhibitor-bound TRPC1 pore area was constricted to 8.6 Ų by diltiazem impurity B, compared with 25.1 Ų for diltiazem, 18.8 Ų for felodipine, and 60 Ų for the apo-TRPC1 channel [1]. This represents a 3.0-fold greater pore constriction by impurity B relative to diltiazem (8.6 vs. 25.1 Ų) and a 2.2-fold greater constriction relative to felodipine (8.6 vs. 18.8 Ų). The study proposed that this enhanced steric occlusion of the TRPC1 pore region may translate to superior pharmacological antagonism of TRPC1-mediated store-operated calcium entry (SOCE) in the context of age-related cardiac hypertrophy with Klotho deficiency [1].

TRPC1 channel Molecular docking Cardiac hypertrophy Non-canonical calcium channel targets

Stability Profile: Impurity B Is a Synthetic Process Impurity, Not a Forced-Degradation Product—Differentiating It from Impurity F and Diltiazem Sulphoxide

Comprehensive forced degradation studies performed under ICH Q1A(R2) conditions (acidic hydrolysis, alkaline hydrolysis, oxidative stress, thermal stress, and photolysis) demonstrated that Des[5-(2-dimethylamino)ethyl] Diltiazem (Impurity B) is not generated as a degradation product from diltiazem hydrochloride under any stress condition tested [1]. Under acidic hydrolysis (0.1 M HCl, 80 °C, 1 h), the sole degradation product was Impurity F (desacetyl diltiazem, 23.52% by area normalization, RRT 0.58); under alkaline hydrolysis (0.1 M NaOH, 80 °C, 1 h), Impurity F was the major degradation product (22.06%, RRT 0.58); and under oxidative stress (3% H₂O₂, 80 °C, 1 h), diltiazem sulphoxide was the predominant degradation product (29.86%, RRT 0.28) [1]. In the unstressed ('as such') sample, Impurity B was present as a native impurity at a stable level, with peak area showing only −3.8% change after 18 hours and returning to +0.3% at 24 hours [1]. The mass balance across all stress conditions remained between 99.9% and 100.0% [1]. This confirms that Impurity B originates from the diltiazem synthetic pathway—specifically, incomplete alkylation at the N5 position during manufacture—rather than from drug substance degradation [2].

Forced degradation Stability-indicating method Process impurity Degradation pathway

Pharmacopoeial Traceability: Impurity B Is a Mandated EP/USP Reference Standard for ANDA Regulatory Filings, Unlike Non-Compendial Analogs

Des[5-(2-dimethylamino)ethyl] Diltiazem is specifically listed as Diltiazem Hydrochloride Impurity B (EP) and Diltiazem Related Compound B in the European Pharmacopoeia and is cross-referenced in USP monographs for diltiazem hydrochloride drug substance and drug product . It is supplied as a fully characterized reference standard with a comprehensive Certificate of Analysis (CoA) compliant with ICH Q3A/Q3B guidelines for impurity qualification, and is directly traceable to EP and USP pharmacopoeial standards [1]. This is in contrast to non-compendial diltiazem analogs such as diltiazem N-oxide or O-desmethyl diltiazem, which, while pharmacologically relevant as metabolites, are not mandated for routine QC testing under current pharmacopoeial monographs. The USP Organic Impurities test for diltiazem hydrochloride specifically requires resolution between desacetyl diltiazem hydrochloride and diltiazem with resolution NLT 3.0, and limits individual unspecified impurities to NMT 0.5% with total impurities NMT 1.0% [2]. Impurity B reference standards are essential for peak identification, system suitability, and relative retention time marker assignment in these compendial tests.

Pharmacopoeial reference standard ANDA submission Regulatory compliance EP impurity

Method-Specific Recovery and Precision Data: Impurity B Quantification Is Validated to ICH Q2(R1) Standards with Recovery Spanning 97.2–101.3%

The validated HPLC method reported by Chatpalliwar et al. (2012) demonstrated that Des[5-(2-dimethylamino)ethyl] Diltiazem (Impurity B) can be quantified with recovery ranging from 97.2% to 101.3% across spike concentration levels of 50%, 100%, 200%, and 300% of the specification limit (1.25 µg/mL target concentration equivalent to 0.5% of the diltiazem test concentration of 250 µg/mL) [1]. The method precision for Impurity B gave %RSD values meeting acceptance criteria across six replicate injections, and intermediate precision was confirmed by a second analyst on a different day [1]. The limit of detection (LOD) for Impurity B was below 0.02% relative to diltiazem, and the limit of quantification (LOQ) was established at 0.20 µg/mL (S/N = 10:1) [1]. The calibration curve for Impurity B exhibited R² = 0.999, slope = 53.87, and intercept = −0.67 with standard error of 0.49 across the validated linearity range [1]. These validation parameters are essential for procurement decisions because they define the usable concentration range and demonstrate fitness-for-purpose of the reference standard in quantitative impurity assays.

Analytical method validation ICH Q2(R1) Recovery Precision

Procurement-Relevant Application Scenarios for Des[5-(2-dimethylamino)ethyl] Diltiazem (EP Impurity B) Reference Standard


QC Batch Release Testing of Diltiazem Hydrochloride API Under EP/USP Monograph Requirements

Pharmaceutical QC laboratories performing compendial organic impurity testing of diltiazem hydrochloride drug substance must include Des[5-(2-dimethylamino)ethyl] Diltiazem as a specified impurity reference standard for peak identification and system suitability. The EP monograph lists Impurity B as a known related substance, and its unique chromatographic relative response factor (FR = 1.56) [1] means that quantification cannot rely on the diltiazem calibration curve alone. Laboratories that substitute Impurity B with desacetyl diltiazem (Impurity F, FR = 1.17) or N-desmethyl diltiazem (Impurity D, FR = 0.97) would introduce systematic quantitative errors of +39% or +59% respectively, potentially causing acceptance criteria failures during regulatory review. The validated recovery range of 97.2–101.3% [1] and LOD below 0.02% [1] ensure that Impurity B can be reliably quantified at the ICH-mandated reporting threshold of 0.05%.

Stability-Indicating HPLC Method Development and Validation for ANDA Submissions

During ANDA method development, forced degradation studies must demonstrate that the analytical method is stability-indicating—i.e., capable of resolving the API from all known impurities and degradation products. Des[5-(2-dimethylamino)ethyl] Diltiazem is specifically required because it is a synthetic process impurity that is not generated under any forced degradation condition (acid, base, oxidative, thermal, or photolytic) [1]. This unique characteristic allows it to serve as a stable internal marker for resolution assessment: if Impurity B peak purity and resolution are maintained across stressed and unstressed samples, the method specificity criterion is met. The mass balance of 99.9% across degradation studies [1] further supports its use as a reference marker that does not degrade under stress conditions that destroy the parent drug.

Investigation of Non-Canonical Calcium Channel Pharmacology: TRPC1 and Store-Operated Calcium Entry

Academic and industrial pharmacology groups investigating TRPC1 as a therapeutic target for cardiac hypertrophy may procure Des[5-(2-dimethylamino)ethyl] Diltiazem as a structurally distinct benzothiazepine probe. In silico MD simulation data show that Impurity B constricts the TRPC1 pore to 8.6 Ų, which is 3.0-fold greater constriction than diltiazem (25.1 Ų) and 2.2-fold greater than felodipine (18.8 Ų) [2]. This finding, while requiring in vitro electrophysiology validation, provides a quantitative rationale for selecting Impurity B over diltiazem as a starting scaffold for medicinal chemistry optimization of TRPC1-selective antagonists. The compound's simplified structure (absence of the basic side chain) may also confer advantages in CNS penetration or reduced hERG liability that merit further investigation.

Synthetic Process Optimization and Control of Diltiazem Hydrochloride Manufacturing

Impurity B originates from incomplete N5-alkylation during the diltiazem synthetic pathway [1]. Process chemistry teams can use the characterized Impurity B reference standard (melting point 147–150 °C, solubility in chloroform and methanol, storage at 2–8 °C) [3] to develop and validate in-process control (IPC) methods that monitor residual levels of the non-alkylated intermediate. Tracking Impurity B levels across synthetic batches enables root-cause analysis of alkylation efficiency and facilitates Design of Experiments (DoE) optimization of reaction parameters (temperature, stoichiometry, catalyst loading). This application is distinct from degradation product monitoring and requires the specific Impurity B reference standard rather than degradation-derived Impurity F.

Quote Request

Request a Quote for Des[5-(2-dimethylamino)ethyl] Diltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.